molecular formula C19H25N5O B7073009 N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No.: B7073009
M. Wt: 339.4 g/mol
InChI Key: ANINOBJQQRSEDC-UHFFFAOYSA-N
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Description

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzimidazole ring and a pyrazole ring, both of which are known for their significant biological activities

Properties

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-12-14(13(2)24(6)22-12)11-17(25)21-19(3,4)18-20-15-9-7-8-10-16(15)23(18)5/h7-10H,11H2,1-6H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANINOBJQQRSEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NC(C)(C)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include alkyl halides, amines, and acylating agents. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly utilizing catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and pyrazole rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure suggests potential as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: Due to the biological activity of benzimidazole and pyrazole rings, this compound may be investigated for its therapeutic potential in treating diseases.

    Industry: It could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor functions. The pyrazole ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be compared with other compounds containing benzimidazole or pyrazole rings:

    Benzimidazole derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.

    Pyrazole derivatives: Known for their anti-inflammatory and analgesic activities. The uniqueness of this compound lies in the combination of both rings, potentially offering a broader spectrum of biological activities and applications.

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